molecular formula C8H10N2S B12857274 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B12857274
M. Wt: 166.25 g/mol
InChI Key: BOOSAYPVOMVXFL-UHFFFAOYSA-N
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Description

8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that belongs to the class of pyridothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
  • 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Uniqueness

8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical properties that can be leveraged in various applications, setting it apart from similar compounds .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

InChI

InChI=1S/C8H10N2S/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3

InChI Key

BOOSAYPVOMVXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)SCCN2

Origin of Product

United States

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